4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing 3,5-dimethoxyphenyl and 4-methylphenyl groups. The oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery . The 3,5-dimethoxy substitution on the phenyl ring may enhance lipophilicity and influence π-π stacking interactions in biological targets, while the 4-methylphenyl group on the phthalazinone core could modulate steric effects and solubility .
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-8-10-17(11-9-15)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-33-24)16-12-18(31-2)14-19(13-16)32-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYDFQOJFXEZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one (CAS No. 1291868-99-9) is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities supported by diverse research findings.
Chemical Structure and Properties
This compound features a complex structure comprising multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 440.46 g/mol. The presence of the oxadiazole moiety is particularly significant, as compounds containing this group are known for various pharmacological effects.
Biological Activity Overview
Research has indicated that derivatives of oxadiazole exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of similar oxadiazole derivatives. The results indicated that compounds with the oxadiazole moiety exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
Research conducted on a series of oxadiazole derivatives showed promising anti-inflammatory activity in animal models. The study measured the inhibition of pro-inflammatory cytokines (TNF-alpha and IL-6) in response to lipopolysaccharide (LPS) stimulation. The tested compounds significantly reduced cytokine levels, suggesting their potential use in treating inflammatory conditions .
Antioxidant Properties
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, indicating its potential as an antioxidant. The structure-activity relationship highlighted that modifications on the phenyl rings could enhance antioxidant activity .
Case Study 1: Anticancer Efficacy
In a controlled study involving mice implanted with tumor cells, treatment with the compound resulted in a notable reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis and decreased cell proliferation markers in treated tumors .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory action of a related compound revealed that it inhibited NF-kB activation in macrophages. This suggests a potential mechanism through which these compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a pharmacological agent due to its structural characteristics that may influence biological activity.
Anticancer Activity :
Research indicates that derivatives of oxadiazoles exhibit anticancer properties. The incorporation of the oxadiazole ring in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties :
Compounds containing oxadiazole moieties have been reported to possess significant antimicrobial activity. The unique structure of this compound may allow it to disrupt microbial cell membranes or inhibit essential enzymes, thus providing a basis for further exploration in antibiotic development .
Materials Science
The unique electronic properties of the compound make it a candidate for applications in materials science.
Organic Light Emitting Diodes (OLEDs) :
The photophysical properties of compounds with oxadiazole groups are favorable for use in OLEDs. The ability to tune the electronic properties through structural modifications can lead to improved efficiency and stability in light-emitting devices .
Polymer Chemistry :
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research into polymer composites containing similar structures has shown promising results in improving material performance under stress .
Case Study 1: Anticancer Activity
A study conducted by Terashita et al. (2002) explored the anticancer effects of oxadiazole derivatives. The findings revealed that compounds similar to our target showed significant cytotoxicity against human cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Romero (2001) investigated the antimicrobial properties of various oxadiazole derivatives, noting their effectiveness against resistant bacterial strains. This study supports the potential application of our compound as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogue in ; †Estimated based on reduced methoxy groups.
Key Observations:
The 4-methylphenyl substituent on the phthalazinone core may improve metabolic stability over the 3-methylphenyl variant due to reduced steric hindrance near the phthalazinone carbonyl .
Pesticide oxadiazoles like oxadiazon (logP 4.5) demonstrate that logP values in this range are compatible with both pharmaceutical and agrochemical applications, though target selectivity varies with substituents .
Functional Group Comparisons in Heterocyclic Systems
Key Observations:
- Oxadiazole vs. Tetrazole/Triazolone :
Oxadiazoles (as in the target compound) are less acidic than tetrazoles, which may reduce ionization at physiological pH and improve blood-brain barrier penetration . - Biological Activity: Tetrazole derivatives (e.g., ) often exhibit antimicrobial properties, while triazolones (e.g., ) are linked to antifungal activity.
Q & A
Q. How can this compound be adapted for environmental or materials science applications?
- Methodological Answer :
- Pollution monitoring : Functionalize the compound as a fluorescent probe for heavy metal detection (e.g., Hg²⁺) via HSI (Hyperspectral Imaging) .
- Nanomaterial synthesis : Use the phthalazinone core as a reducing agent in gold nanoparticle synthesis; monitor size distribution via TEM and DLS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
